Ethyl 2-naphthoyl formate

Description

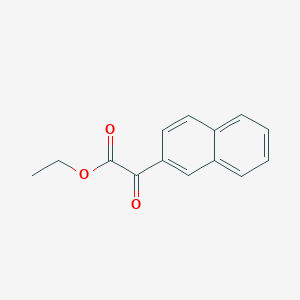

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-naphthalen-2-yl-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-2-17-14(16)13(15)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISFEMJTHWDHRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371372 | |

| Record name | Ethyl 2-naphthoyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73790-09-7 | |

| Record name | Ethyl 2-naphthoyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Importance of Ethyl 2-Naphthoylformate in Medicinal Chemistry

An In-depth Technical Guide to Ethyl 2-Naphthoylformate: Synthesis, Properties, and Applications in Drug Development

Executive Summary: Ethyl 2-naphthoylformate is an α-keto ester featuring a naphthalene core, a structural combination that positions it as a molecule of significant interest in organic synthesis and medicinal chemistry. The α-keto ester moiety is a versatile functional group, serving as a precursor to a wide array of valuable compounds, including α-hydroxy acids and α-amino acids.[1] Concurrently, the naphthalene scaffold is a well-established pharmacophore present in numerous biologically active compounds. This guide provides a comprehensive overview of the primary synthetic routes to ethyl 2-naphthoylformate, an analysis of its predicted physicochemical and spectroscopic properties, and a discussion of its potential applications as a building block in drug discovery and development.

The value of ethyl 2-naphthoylformate as a target for synthesis and a tool for drug development stems from the convergence of two key structural motifs: the α-keto ester and the naphthalene ring system.

-

The α-Keto Ester Moiety: This functional group is a cornerstone in medicinal chemistry.[2] It is recognized as a "privileged" motif due to its ability to interact with a variety of biological targets.[3] Compared to the more reactive α-keto acids, α-keto esters exhibit enhanced stability towards plasma esterases and improved membrane permeability, which are desirable pharmacokinetic properties.[2] The electrophilic nature of the two adjacent carbonyl carbons allows for a range of chemical transformations, making it a versatile synthetic intermediate.[4]

-

The Naphthalene Scaffold: Naphthalene and its derivatives are prevalent in a multitude of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including anti-inflammatory and anticancer properties.[5][6][7] The rigid, lipophilic nature of the bicyclic aromatic system provides a robust scaffold for the spatial orientation of functional groups, facilitating interactions with biological receptors.

The combination of these two moieties in ethyl 2-naphthoylformate creates a molecule with significant potential as a lead compound or a key intermediate in the synthesis of novel therapeutic agents.

Synthesis of Ethyl 2-Naphthoylformate

The synthesis of aryl α-keto esters such as ethyl 2-naphthoylformate is well-established in organic chemistry. The two most prominent and industrially scalable methods are the Friedel-Crafts acylation and the Crossed Claisen condensation.

Overview of Primary Synthetic Pathways

Caption: Primary synthetic routes to Ethyl 2-Naphthoylformate.

Method 1: Friedel-Crafts Acylation with Ethyl Oxalyl Chloride

The Friedel-Crafts acylation is a direct and efficient method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[4] For the synthesis of ethyl 2-naphthoylformate, this involves the reaction of naphthalene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

2.2.1 Underlying Principles

The reaction proceeds via the formation of a highly electrophilic acylium ion (or a complex between the acyl chloride and the Lewis acid). This electrophile then attacks the electron-rich naphthalene ring in an electrophilic aromatic substitution reaction. The 2-position of naphthalene is generally favored for substitution under kinetically controlled conditions.

2.2.2 Experimental Protocol: A Representative Procedure

-

Materials: Naphthalene, ethyl oxalyl chloride, anhydrous aluminum chloride (AlCl₃), anhydrous dichloromethane (DCM), 1 M hydrochloric acid, saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate.

-

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of naphthalene (1.0 eq) in anhydrous DCM to the flask.

-

Add ethyl oxalyl chloride (1.05 eq) dropwise to the stirred mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure ethyl 2-naphthoylformate.

-

Method 2: Crossed Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters in the presence of a strong base.[8][9] A "crossed" Claisen condensation involves two different esters.[10] To ensure a single major product, one of the esters should be non-enolizable (lacks α-hydrogens), such as diethyl oxalate.[10] In this approach, an enolizable ester, such as ethyl 2-acetylnaphthalene, would react with diethyl oxalate.

2.3.1 Underlying Principles

A strong base, typically sodium ethoxide (NaOEt) when using ethyl esters, deprotonates the α-carbon of the enolizable ester to form a nucleophilic enolate.[11] This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and expulsion of an ethoxide leaving group yields the β-keto ester product.[9] Using a full equivalent of base is crucial as it deprotonates the final product, driving the equilibrium to completion.[11]

2.3.2 Experimental Protocol: A Representative Procedure

-

Materials: 2-Acetylnaphthalene, diethyl oxalate, sodium ethoxide (NaOEt), absolute ethanol, 1 M sulfuric acid, diethyl ether, saturated sodium chloride solution (brine), anhydrous sodium sulfate.

-

Procedure:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere in a flame-dried flask.

-

To the freshly prepared sodium ethoxide solution, add diethyl oxalate (1.5 eq).

-

Add a solution of 2-acetylnaphthalene (1.0 eq) in absolute ethanol dropwise to the mixture with stirring.

-

After the addition, heat the reaction mixture to reflux for 2-3 hours.

-

Cool the mixture to room temperature and then pour it onto a mixture of crushed ice and 1 M sulfuric acid to neutralize the base and protonate the product.

-

Extract the aqueous mixture three times with diethyl ether.

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

The resulting crude oil can be purified by vacuum distillation or column chromatography to afford ethyl 2-naphthoylformate.

-

Physicochemical and Spectroscopic Properties

| Property | Predicted Value / Description |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | > 300 °C (estimated) |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, ether, ethyl acetate, THF) |

Spectroscopic Analysis (Predicted)

3.1.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for both the ethyl group and the naphthyl ring system.

-

Ethyl group: A triplet at approximately 1.4 ppm (3H, -CH₃) and a quartet at approximately 4.4 ppm (2H, -CH₂-). The downfield shift of the quartet is due to the deshielding effect of the adjacent ester oxygen.

-

Naphthyl group: A complex multiplet region between 7.5 and 8.5 ppm (7H). The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton on the naphthalene ring. The proton at the 1-position is expected to be the most downfield due to its proximity to the carbonyl group.

3.1.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals corresponding to the fourteen carbon atoms in the molecule.

-

Ethyl group: A signal around 14 ppm (-CH₃) and another around 62 ppm (-CH₂-).

-

Carbonyl groups: Two signals in the downfield region. The ester carbonyl (C=O) is expected around 160-165 ppm, while the ketone carbonyl is anticipated to be further downfield, likely in the 185-195 ppm range.

-

Naphthyl group: Multiple signals in the aromatic region (approx. 125-135 ppm), with the carbon attached to the carbonyl group appearing as a quaternary signal.

3.1.3 Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups.

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹.

-

C=O Stretch (Ester): Another strong, sharp band is predicted at a higher frequency, typically in the 1720-1740 cm⁻¹ range.[13]

-

C-O Stretch: One or more bands in the 1300-1000 cm⁻¹ region, characteristic of the C-O single bonds of the ester group.[13]

-

C=C Stretch (Aromatic): Several absorptions of varying intensity in the 1600-1450 cm⁻¹ region.

-

C-H Stretch (Aromatic/Aliphatic): Signals above 3000 cm⁻¹ (aromatic) and below 3000 cm⁻¹ (aliphatic).

3.1.4 Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 228 would be expected. Key fragmentation patterns would likely involve:

-

Loss of the ethoxy group (-OC₂H₅) to give an acylium ion at m/z = 183.

-

Loss of the ethyl group (-C₂H₅) to give an ion at m/z = 199.

-

A base peak corresponding to the naphthoyl cation at m/z = 155, resulting from the cleavage of the bond between the two carbonyls.

-

A peak at m/z = 127 corresponding to the naphthalene cation.

Chemical Reactivity and Applications in Drug Development

Reactivity of the α-Keto Ester Moiety

The adjacent carbonyl groups in ethyl 2-naphthoylformate confer unique reactivity, making it a versatile intermediate for further chemical transformations.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]

- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synarchive.com [synarchive.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 12. Ethyl 2-naphthoate | C13H12O2 | CID 76363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to Ethyl 2-naphthoylformate (CAS 73790-09-7): Synthesis, Properties, and Applications

Section 1: Introduction

Ethyl 2-naphthoylformate, also known as Ethyl (naphth-2-yl)(oxo)acetate, is an α-keto ester distinguished by its molecular architecture which integrates a rigid, aromatic naphthalene core with a reactive ethyl glyoxylate functional group. This unique combination of moieties makes it a valuable and versatile building block in synthetic organic chemistry. The naphthalene scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs such as Naproxen, Duloxetine, and Bedaquiline, owing to its ability to engage in various biological interactions.[1] The α-keto ester group is a key precursor for a wide range of organic compounds, including α-hydroxy acids, α-amino acids, and various heterocyclic systems that are of significant interest in drug discovery.[2][3]

This guide provides an in-depth technical overview of Ethyl 2-naphthoylformate for researchers, scientists, and drug development professionals. It covers the compound's physicochemical and spectroscopic profile, provides a detailed, mechanistically-grounded synthesis protocol, explores its applications as a synthetic intermediate, and outlines essential safety and handling procedures. The aim is to equip scientists with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.

Section 2: Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectral properties is fundamental to its application in a laboratory setting. Below is a summary of the key identifiers and expected properties for Ethyl 2-naphthoylformate.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 73790-09-7 | N/A |

| Molecular Formula | C₁₄H₁₂O₃ | [4] |

| Molecular Weight | 228.24 g/mol | [4] |

| IUPAC Name | ethyl 2-(naphthalen-2-yl)-2-oxoacetate | N/A |

| Synonyms | Ethyl (naphth-2-yl)(oxo)acetate, Ethyl 2-naphthylglyoxylate | N/A |

| Appearance | Expected to be a solid or high-boiling liquid | N/A |

Predicted Spectroscopic Signature

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic naphthalene protons, typically in the range of δ 7.5-8.5 ppm, with complex splitting patterns characteristic of a 2-substituted naphthalene ring.[5] The ethyl ester group will present as a quartet around δ 4.4 ppm (for the -OCH₂- group) and a triplet around δ 1.4 ppm (for the -CH₃ group), consistent with typical ethyl ester chemical shifts.[6]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will be characterized by two carbonyl carbon signals at the lower field (deshielded) region: one for the ketone (C=O) and one for the ester (C=O), typically between δ 160-195 ppm. Multiple signals will appear in the aromatic region (δ 120-140 ppm) corresponding to the ten carbons of the naphthalene ring. The ethyl group carbons will appear at higher field, with the -OCH₂- carbon around δ 62 ppm and the -CH₃ carbon around δ 14 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by strong absorption bands characteristic of the two carbonyl groups. The α-keto ester functionality typically shows two distinct C=O stretching frequencies. One band for the ketone stretch is expected around 1715-1730 cm⁻¹, and a separate, intense band for the ester carbonyl stretch is expected around 1740 cm⁻¹.[7][8] Additional bands corresponding to C-O stretching (around 1300-1000 cm⁻¹) and aromatic C=C stretching will also be prominent.[8]

-

MS (Mass Spectrometry): Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 228.[9] Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) to give a naphthoyl-carbonyl cation at m/z = 183, and further loss of carbon monoxide (-CO, 28 Da) to yield the 2-naphthoyl cation at m/z = 155.[10][11][12]

Section 3: Synthesis and Mechanistic Insights

The most direct and reliable synthesis of Ethyl 2-naphthoylformate involves a two-step sequence starting from commercially available 2-naphthoic acid. This process first converts the carboxylic acid to a more reactive acyl chloride, which is then used in a Friedel-Crafts acylation reaction.

Synthetic Workflow Diagram

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ethyl (naphthalen-1-yl)(oxo)acetate | C14H12O3 | CID 2736455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Ethyl acetate(141-78-6) 1H NMR spectrum [chemicalbook.com]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis and characterization of naphthalene and its alkyl derivatives in gasolines using gas chromatography/mass spectrometry [digital.maag.ysu.edu]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of Ethyl 2-naphthoylformate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Naphthyl Keto-Ester

The landscape of modern drug discovery and fine chemical synthesis is perpetually in search of novel molecular scaffolds that offer unique structural and reactive properties. Within this context, α-keto esters have emerged as exceptionally versatile building blocks due to the dual reactivity of their adjacent carbonyl and ester functionalities. This guide focuses on a specific, yet underexplored, member of this class: Ethyl 2-naphthoylformate. The incorporation of the naphthalene moiety, a privileged structure in medicinal chemistry, into the α-keto ester framework presents intriguing possibilities for the development of new therapeutic agents and advanced materials. This document serves as a comprehensive technical resource, elucidating the molecular structure, synthesis, and spectroscopic characterization of Ethyl 2-naphthoylformate, and exploring its potential applications in research and development.

Molecular Structure and Physicochemical Properties

Ethyl 2-naphthoylformate, with the chemical name ethyl 2-oxo-2-(naphthalen-2-yl)acetate, is an organic compound characterized by a naphthalene ring system linked to an ethyl keto-ester functional group.

Molecular Formula: C₁₄H₁₂O₃

Molecular Weight: 228.25 g/mol

Structure:

(A 2D rendering of the chemical structure will be depicted here)

The molecule's architecture is defined by the rigid, aromatic, bicyclic naphthalene core, which imparts significant steric and electronic influence on the adjacent α-keto-ester group. The presence of two carbonyl groups in close proximity leads to a unique electronic environment, rendering the ketonic carbon highly electrophilic and the adjacent α-protons (on the ethyl group) susceptible to enolization under basic conditions.

Table 1: Predicted Physicochemical Properties of Ethyl 2-naphthoylformate

| Property | Predicted Value | Justification |

| Boiling Point | > 250 °C | High molecular weight and polarity suggest a high boiling point. |

| Melting Point | Not readily available | Likely a crystalline solid at room temperature. |

| Solubility | Soluble in common organic solvents (e.g., DCM, ether, ethyl acetate). Insoluble in water. | The nonpolar naphthalene ring and the ester group favor solubility in organic media. |

| Appearance | Predicted to be a white to off-white solid. | Based on analogous aromatic keto-esters. |

Synthesis of Ethyl 2-naphthoylformate: A Mechanistic Approach

The most direct and industrially scalable method for the synthesis of Ethyl 2-naphthoylformate is the Friedel-Crafts acylation of naphthalene with ethyl oxalyl chloride. This electrophilic aromatic substitution reaction provides a reliable route to the target molecule.

Reaction Principle and Mechanism

The Friedel-Crafts acylation proceeds via the formation of a highly reactive acylium ion intermediate, which is then attacked by the electron-rich naphthalene ring. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is essential for the generation of the acylium ion.

Caption: Workflow for the Friedel-Crafts Acylation of Naphthalene.

The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM) or nitrobenzene, to ensure homogeneity and to moderate the reaction temperature. The choice of solvent can influence the regioselectivity of the acylation, with nitrobenzene often favoring the formation of the 2-substituted naphthalene derivative due to steric hindrance at the 1-position.

Detailed Experimental Protocol

This protocol is based on established procedures for Friedel-Crafts acylation of aromatic compounds.

Materials:

-

Naphthalene (1.0 eq)

-

Ethyl oxalyl chloride (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Nitrobenzene

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride and the chosen anhydrous solvent.

-

Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add ethyl oxalyl chloride to the stirred suspension.

-

Addition of Naphthalene: Dissolve naphthalene in the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Washing: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Spectroscopic Characterization

The structural elucidation of Ethyl 2-naphthoylformate relies on a combination of spectroscopic techniques. The following data are predicted based on the analysis of analogous compounds, such as ethyl benzoylformate.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 8.5-7.8 (m, 7H): Aromatic protons of the naphthalene ring. The exact chemical shifts and coupling patterns will be complex due to the substitution at the 2-position.

-

δ 4.45 (q, J = 7.1 Hz, 2H): Methylene protons (-OCH₂ CH₃) of the ethyl ester group.

-

δ 1.40 (t, J = 7.1 Hz, 3H): Methyl protons (-OCH₂CH₃ ) of the ethyl ester group.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ 185-180: Ketonic carbonyl carbon (C =O).

-

δ 165-160: Ester carbonyl carbon (-C OO-).

-

δ 140-120: Aromatic carbons of the naphthalene ring (10 signals expected).

-

δ 62: Methylene carbon (-OCH₂ CH₃).

-

δ 14: Methyl carbon (-OCH₂CH₃ ).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic stretching vibrations of the two carbonyl groups.

Table 2: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1730 | C=O stretch | Ester carbonyl |

| ~1685 | C=O stretch | Ketonic carbonyl (conjugated) |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Ester |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 228. Key fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and the entire ester group (-COOCH₂CH₃, m/z = 73), as well as fragmentation of the naphthalene ring.

Reactivity and Potential Applications

The unique arrangement of functional groups in Ethyl 2-naphthoylformate makes it a valuable intermediate in organic synthesis and a promising scaffold in drug discovery.

Caption: Reactivity and potential applications of Ethyl 2-naphthoylformate.

Synthetic Utility

-

Heterocycle Synthesis: The 1,2-dicarbonyl moiety is a key precursor for the synthesis of various heterocyclic systems, such as quinoxalines, imidazoles, and pyrazines, through condensation reactions with appropriate binucleophiles.

-

Asymmetric Synthesis: The ketonic carbonyl can be asymmetrically reduced to afford chiral α-hydroxy esters, which are valuable building blocks in the synthesis of natural products and pharmaceuticals.

-

Enolate Chemistry: The α-protons of the ester are acidic and can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

Potential in Drug Development

The naphthalene nucleus is a well-established pharmacophore found in numerous approved drugs. Its incorporation into the α-keto ester framework could lead to the discovery of novel bioactive molecules. Potential therapeutic areas of interest include:

-

Anticancer Agents: Many naphthalene derivatives exhibit cytotoxic activity.

-

Anti-inflammatory Drugs: The structural features may allow for interaction with key inflammatory targets.

-

Antiviral and Antimicrobial Compounds: The reactive keto-ester moiety could be exploited for covalent modification of biological targets.

Conclusion and Future Outlook

Ethyl 2-naphthoylformate represents a molecule of significant synthetic and medicinal potential. While its specific properties are yet to be fully explored in the literature, this guide provides a robust framework based on established chemical principles and data from analogous structures. The synthetic protocol outlined herein offers a clear path to accessing this compound, and the predicted spectroscopic data provides a benchmark for its characterization. The true value of Ethyl 2-naphthoylformate will undoubtedly be realized through its application in the synthesis of novel heterocyclic systems and its evaluation in various biological assays. As the demand for new chemical entities in drug discovery continues to grow, the exploration of such unique molecular scaffolds will be paramount to future innovation.

References

-

PubChem. Ethyl benzoylformate. National Center for Biotechnology Information. [Link]

-

Baddeley, G. The Acylation of Naphthalene by the Friedel-Crafts Reaction. J. Chem. Soc.1949 , S1, S20. [Link]

-

MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts2023 , 13(3), 597. [Link]

-

Beilstein-Institut. Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein J. Org. Chem.2022 , 18, 129-158. [Link]

-

Singh, S. K. et al. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Eur. J. Med. Chem.2019 , 161, 22-55. [Link]

Sources

A Spectroscopic Guide to Ethyl 2-Naphthoylformate: Elucidating Molecular Structure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-naphthoylformate, systematically known as ethyl 2-(naphthalen-2-yl)-2-oxoacetate, is an α-keto ester featuring a naphthalene moiety. This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and photophysical properties associated with naphthalene derivatives. A thorough understanding of the molecular structure is paramount for its application and further development. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively define the structure and electronic properties of Ethyl 2-Naphthoylformate.

This document is intended for professionals in research and development who require a detailed understanding of the spectroscopic characterization of this molecule. The data presented herein is a compilation of experimentally obtained values, supplemented with established principles of spectroscopic interpretation.

Molecular Structure

The foundational step in any spectroscopic analysis is the clear definition of the molecular structure under investigation.

Figure 1: Molecular Structure of Ethyl 2-Naphthoylformate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For Ethyl 2-Naphthoylformate, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their neighboring protons.

Experimental Protocol: A sample of Ethyl 2-Naphthoylformate is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). The spectrum is acquired on a 400 MHz NMR spectrometer.

Data and Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.55 | s | 1H | H on the naphthalene ring (likely C1) |

| 8.04 | dd, J = 8.6, 1.6 Hz | 1H | Aromatic H |

| 7.96 | d, J = 8.2 Hz | 1H | Aromatic H |

| 7.89 | dd, J = 15.6, 8.4 Hz | 2H | Aromatic H |

| 7.66-7.61 | m | 1H | Aromatic H |

| 7.59-7.54 | m | 1H | Aromatic H |

| 4.51 | q, J = 7.0 Hz | 2H | -OCH₂CH₃ |

| 1.45 | t, J = 7.2 Hz | 3H | -OCH₂CH₃ |

Table 1: ¹H NMR Data for Ethyl 2-Naphthoylformate in CDCl₃.[1]

The ¹H NMR spectrum clearly shows the characteristic signals for the ethyl ester group: a quartet at 4.51 ppm corresponding to the methylene protons (-OCH₂-) coupled to the adjacent methyl protons, and a triplet at 1.45 ppm for the methyl protons (-CH₃) coupled to the methylene protons.[1] The complex multiplet patterns in the aromatic region (7.54-8.55 ppm) are indicative of the protons on the naphthalene ring system.[1] The downfield chemical shift of the singlet at 8.55 ppm suggests it is the proton peri to the carbonyl group, experiencing significant deshielding.[1]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Experimental Protocol: The ¹³C NMR spectrum is typically recorded on the same instrument as the ¹H NMR, using the same sample solution. A proton-decoupled sequence is used to simplify the spectrum to a series of singlets, one for each unique carbon environment.

Data and Interpretation:

| Chemical Shift (δ, ppm) | Assignment |

| 186.3 | C=O (keto) |

| 163.9 | C=O (ester) |

| 136.4 | Aromatic C |

| 133.4 | Aromatic C |

| 132.3 | Aromatic C |

| 129.9 | Aromatic C |

| 129.5 | Aromatic C |

| 128.9 | Aromatic C |

| 127.9 | Aromatic C |

| 127.2 | Aromatic C |

| 124.0 | Aromatic C |

| 123.0 | Aromatic C |

| 62.4 | -OCH₂CH₃ |

| 14.2 | -OCH₂CH₃ |

Table 2: ¹³C NMR Data for Ethyl 2-Naphthoylformate in CDCl₃.[1]

The ¹³C NMR spectrum is highly informative. The two distinct carbonyl carbons are observed at 186.3 ppm (ketone) and 163.9 ppm (ester), which is consistent with the expected chemical shifts for these functional groups.[1] The cluster of signals between 123.0 and 136.4 ppm corresponds to the ten carbons of the naphthalene ring.[1] The aliphatic carbons of the ethyl group are found at 62.4 ppm (-OCH₂) and 14.2 ppm (-CH₃).[1]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disc. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation:

While a specific experimental IR spectrum for Ethyl 2-Naphthoylformate was not found in the literature search, the expected characteristic absorption bands can be predicted based on its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2980-2850 | C-H stretch | Aliphatic (ethyl group) |

| ~1730-1715 | C=O stretch | α-Keto ester |

| ~1680-1660 | C=O stretch | Aryl ketone |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1250-1000 | C-O stretch | Ester |

Table 3: Predicted IR Absorption Bands for Ethyl 2-Naphthoylformate.

The most prominent features in the IR spectrum would be the strong carbonyl (C=O) stretching absorptions. Due to the presence of two carbonyl groups in different electronic environments (α-keto and ester), two distinct C=O stretching bands are expected. The aryl ketone carbonyl stretch is anticipated to be at a lower wavenumber due to conjugation with the naphthalene ring. The C-O stretching vibrations of the ester group will also be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: High-resolution mass spectrometry (HRMS) is often performed using electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source.

Data and Interpretation:

Molecular Formula: C₁₄H₁₂O₃ Exact Mass: 228.0786

High-Resolution Mass Spectrometry (ESI-HRMS):

-

Calculated for C₁₄H₁₂O₃Na [M+Na]⁺: 251.0679

-

Found: 251.0672[1]

The high-resolution mass spectrum confirms the molecular formula of Ethyl 2-Naphthoylformate. The observed mass of the sodium adduct [M+Na]⁺ is in excellent agreement with the calculated value.[1]

Predicted Fragmentation Pathways: Under electron ionization (EI), the molecule would be expected to fragment in a predictable manner.

Figure 2: Predicted Electron Ionization Mass Spectrometry Fragmentation of Ethyl 2-Naphthoylformate.

Key fragmentation pathways would likely involve the loss of the ethoxy radical (•OCH₂CH₃) to form the stable naphthoyl acylium ion (m/z 183). Subsequent loss of carbon monoxide (CO) from this fragment would yield the naphthyl cation (m/z 127). Another possible fragmentation is the loss of the entire ethyl formate radical (•COOCH₂CH₃) to give the naphthoyl cation (m/z 155).

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, and mass spectrometry provide unambiguous evidence for the structure of Ethyl 2-Naphthoylformate. The NMR spectra confirm the presence and connectivity of the naphthalene ring and the ethyl keto-ester side chain. High-resolution mass spectrometry validates the elemental composition. While an experimental IR spectrum was not available, the predicted absorption bands are consistent with the known functional groups. This comprehensive spectroscopic profile serves as a crucial reference for the identification, quality control, and further investigation of this compound in various scientific and industrial applications.

References

-

Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis Contents - The Royal Society of Chemistry. Available at: [Link]

Sources

Chemical formula C14H12O3 and molecular weight

An In-depth Technical Guide to the Chemical Formula C₁₄H₁₂O₃: Isomerism, Properties, and Applications

Introduction: Beyond a Simple Formula

The chemical formula C₁₄H₁₂O₃ represents a molecular weight of approximately 228.24 g/mol .[1][2][3] While this formula provides the elemental composition—14 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms—it only scratches the surface of its chemical identity. The true significance of C₁₄H₁₂O₃ in research and drug development lies in the concept of isomerism: the existence of multiple distinct compounds sharing this same formula but differing in the arrangement of their atoms.[4][5] These structural variations give rise to a fascinating diversity of physicochemical properties and biological activities, ranging from potent antioxidants and cosmetic UV filters to critical pharmaceutical precursors.

This guide provides a detailed exploration of the most significant isomers of C₁₄H₁₂O₃, offering insights into their synthesis, mechanisms of action, and the analytical strategies required to differentiate them. For researchers and drug development professionals, understanding the nuances of these isomers is not merely an academic exercise; it is a fundamental requirement for innovation, safety, and efficacy.[6][7]

Key Isomers of C₁₄H₁₂O₃: A Comparative Overview

The C₁₄H₁₂O₃ formula encompasses a variety of structural and stereoisomers, each with a unique profile. The table below summarizes the most prominent examples and their primary areas of relevance.

| Isomer Name | Chemical Class | Primary Application / Significance | CAS Number |

| Resveratrol | Stilbenoid / Polyphenol | Antioxidant, Sirtuin Activator, Cardioprotective Agent | 501-36-0[1] |

| Oxybenzone | Benzophenone | UV Filter in Sunscreens and Cosmetics | 131-57-7 |

| Benzilic Acid | α-Hydroxy Carboxylic Acid | Precursor in Pharmaceutical Synthesis (e.g., Anticholinergics) | 76-93-7[2] |

| Benzyl Salicylate | Salicylate Ester | Fragrance, UV Absorber | 118-58-1 |

| Trioxsalen | Psoralen | Photosensitizing Agent for Psoriasis Treatment | 3902-71-4 |

| Desmethoxyyangonin | Kavalactone | Component of Kava Root, Anxiolytic Properties | 15345-89-8 |

In-Depth Analysis of Prominent Isomers

Resveratrol: The Bioactive Stilbenoid

Resveratrol (3,5,4'-trihydroxystilbene) is a naturally occurring polyphenol found in red grapes, blueberries, and peanuts.[1][8] It has garnered significant attention in the scientific community for its potential health benefits, including antioxidant, anti-inflammatory, and anti-aging properties. Resveratrol exists as two primary geometric isomers: trans-resveratrol and cis-resveratrol, with the trans-isomer being the more stable and biologically active form.[1][8]

The two isomers of resveratrol exhibit distinct physical and chemical properties, which influences their bioavailability and biological activity. The bent shape of (Z)-resveratrol leads to a higher diffusion coefficient and a striking tenfold increase in water solubility compared to the more extended (E)-isomer.[9] Conversely, (E)-resveratrol is more lipophilic.[9]

| Property | (E)-Resveratrol (trans) | (Z)-Resveratrol (cis) |

| Molecular Geometry | Extended | Bent[9] |

| Lipophilicity (logP) | More Lipophilic[9] | Less Lipophilic |

| Water Solubility | Lower | ~10x Higher[9] |

| Basicity | Less Basic | More Basic at every protonation site[9] |

| Biological Activity | Higher | Lower |

| Stability | More Stable | Less Stable (can isomerize from trans-form upon UV exposure)[1] |

One of the most studied mechanisms of resveratrol is its ability to activate Sirtuin 1 (SIRT1), a deacetylase enzyme linked to cellular metabolism, stress resistance, and longevity.[8] This action mimics the effects of calorie restriction.

Sources

- 1. Resveratrol | C14H12O3 | CID 445154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzilic acid | C14H12O3 | CID 6463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. webqc.org [webqc.org]

- 4. C14H12O3 - Wikipedia [en.wikipedia.org]

- 5. comed.uobaghdad.edu.iq [comed.uobaghdad.edu.iq]

- 6. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biopharmaservices.com [biopharmaservices.com]

- 8. ask-ayurveda.com [ask-ayurveda.com]

- 9. Biorelevant physicochemical profiling of (E)- and (Z)-resveratrol determined from isomeric mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

Starting materials for Ethyl 2-naphthoyl formate synthesis

Commencing Initial Search

I'm starting a comprehensive search right now, focusing on common and alternative starting materials for synthesizing Ethyl 2-naphthoylformate. I'll need to then delve into the specifics of the reaction mechanisms involved to ensure a thorough understanding.

Analyzing User Request

I'm now fully engaged with the user's detailed request for the technical guide on Ethyl 2-naphthoylformate synthesis. I've broken down the "Core Requirements" and am formulating a plan to address the specified structure, target audience, and content style. My focus shifts to the Claisen condensation and other potential pathways, so I can start gathering the most specific experimental procedures and data. I'll need to focus on finding trusted sources.

Exploring Synthetic Routes

I'm now focusing on a comprehensive exploration of the synthetic routes. I'm actively searching for both common and alternative starting materials for the Ethyl 2-naphthoylformate synthesis. Simultaneously, I'm digging into specific, well-documented experimental protocols, including reaction conditions, catalysts, and purification methods. I'm concurrently looking for authoritative sources like peer-reviewed journals and patents to support all mechanistic claims and protocol standards.

Developing the Guide Structure

I'm now fully immersed in developing the technical guide's structure. I'll include detailed tables with quantitative data and step-by-step protocols. I plan to use Graphviz to visualize the synthesis pathways, and I'll compile a complete "References" section to ensure clarity and accuracy for my target audience. I am also planning on being a Senior Application Scientist. I will explain the 'why' behind the choices of reagents. I will add precise and reproducible protocols, including safety considerations. I'll make sure to find solid, citable sources.

Prioritizing Resource Gathering

I'm now prioritizing the gathering of authoritative resources, searching journals and patents to validate mechanisms and protocols. I'm focusing on reproducible experimental steps, including safety precautions and potential challenges. I'm exploring ways to represent quantitative data. I am working on the overall structure of the guide as well.

Prioritizing Detailed Protocols

I'm now fully immersed in obtaining highly specific, reproducible experimental protocols. My focus has broadened to include safety considerations and likely pitfalls in each method. I'm also preparing for the detailed guide, incorporating tables for yields and reaction times, and also planning the DOT diagram for the synthesis pathways, along with citations. I'm also planning the structure of the guide as follows: Abstract/Introduction, Significance, Primary Synthetic Routes, including specific Claisen Condensation, with starting materials and detailed experimental protocols and mechanisms.

Refining Protocol Accuracy

I'm now fully immersed in refining the accuracy of my experimental protocols. I am prioritizing a search for highly specific, reproducible experimental procedures. This includes detailed safety considerations and anticipated challenges. Simultaneously, I'm working on data tables and refining the DOT diagram to show synthesis pathways along with citations. I'm confirming the structure, including the Claisen Condensation and alternative routes.

Gathering Specific Data

I'm now fully immersed in a focused search, seeking highly specific and reliable experimental protocols, along with quantitative data and authoritative citations. I need to find specific protocols with reaction details, yields, and safety information. My goal is to obtain the necessary information for the tables, DOT diagrams and accurate citations to ensure scientific integrity and meet the users request for a Senior Application Scientist.

An In-depth Technical Guide to the Reactivity of the Keto-Ester Functionality in Ethyl 2-Naphthoylformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-naphthoylformate, an aromatic α-keto ester, possesses a unique and versatile reactivity profile governed by the interplay of its constituent functional groups: a ketone, an ester, and a sterically demanding and electronically rich 2-naphthyl moiety. This guide provides a comprehensive exploration of the chemical behavior of this keto-ester functionality. We will delve into the synthesis of the parent molecule and subsequently explore its participation in a range of pivotal organic transformations. Key reaction classes to be discussed include nucleophilic additions to the carbonyl centers, condensation reactions, hydrolysis, decarboxylation, and redox transformations. Throughout this guide, we will emphasize the mechanistic underpinnings of these reactions and provide detailed, field-proven experimental protocols. The influence of the 2-naphthyl group on the reactivity, in comparison to simpler aryl or alkyl analogs, will be a recurring theme. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling them to harness the synthetic potential of Ethyl 2-naphthoylformate in the construction of complex molecular architectures and novel therapeutic agents.

Introduction: The Structural and Electronic Landscape of Ethyl 2-Naphthoylformate

Ethyl 2-naphthoylformate, with the systematic IUPAC name ethyl 2-(naphthalen-2-yl)-2-oxoacetate, is characterized by an ethyl ester directly attached to a carbonyl group, which is in turn connected to the 2-position of a naphthalene ring. This arrangement results in two primary sites for chemical reactivity: the electrophilic carbon of the ketone and the electrophilic carbon of the ester.

The 2-naphthyl group exerts a significant influence on the molecule's reactivity through both steric and electronic effects. Electronically, the aromatic system can donate electron density into the carbonyl group via resonance, which can modulate the electrophilicity of the adjacent carbonyl carbons. Sterically, the bulky naphthyl substituent can hinder the approach of nucleophiles to the adjacent ketone, potentially leading to different regioselectivity compared to less hindered α-keto esters.

Synthesis of Ethyl 2-Naphthoylformate

The synthesis of Ethyl 2-naphthoylformate can be achieved through several established synthetic routes. A common and effective method is the Friedel-Crafts acylation of naphthalene.[1]

Protocol 1: Synthesis via Friedel-Crafts Acylation

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous dichloromethane (DCM).

-

Acylating Agent Preparation: In the dropping funnel, prepare a solution of ethyl oxalyl chloride (1.1 equivalents) in anhydrous DCM.

-

Acylation: Cool the AlCl₃ suspension to 0 °C in an ice bath. Add the ethyl oxalyl chloride solution dropwise to the stirred suspension over 30 minutes.

-

Naphthalene Addition: Following the addition, add a solution of naphthalene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity of the Ketone Carbonyl

The ketone carbonyl in Ethyl 2-naphthoylformate is a primary site for nucleophilic attack. Its reactivity is influenced by the electron-donating nature of the naphthyl group and the electron-withdrawing effect of the adjacent ester group.

Nucleophilic Addition Reactions

A variety of nucleophiles can add to the ketone carbonyl, leading to the formation of tertiary alcohols. Organometallic reagents, such as Grignard and organolithium reagents, are particularly effective for this transformation.[2][3]

Protocol 2: Grignard Reaction with Ethyl 2-Naphthoylformate

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place a solution of Ethyl 2-naphthoylformate (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Grignard Reagent: In the dropping funnel, place a solution of the desired Grignard reagent (e.g., methylmagnesium bromide, 1.2 equivalents) in the same anhydrous solvent.

-

Addition: Cool the solution of the keto-ester to 0 °C. Add the Grignard reagent solution dropwise with stirring. The reaction is often exothermic.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The product can be purified by column chromatography.

Wittig Reaction

The ketone carbonyl can undergo olefination via the Wittig reaction, providing a route to α,β-unsaturated esters.[4][5][6]

Protocol 3: Wittig Olefination of Ethyl 2-Naphthoylformate

-

Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend the desired phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 equivalents) dropwise. Stir the resulting ylide solution at room temperature for 1 hour.

-

Reaction with Keto-ester: Cool the ylide solution back to 0 °C and add a solution of Ethyl 2-naphthoylformate (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with diethyl ether. The triphenylphosphine oxide byproduct can often be removed by precipitation or column chromatography.

Reduction of the Ketone

Selective reduction of the ketone in the presence of the ester can be achieved using milder reducing agents.

Protocol 4: Selective Ketone Reduction

-

Reaction Setup: Dissolve Ethyl 2-naphthoylformate (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

-

Reduction: Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise.

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.

-

Work-up: After completion, carefully add acetone to quench the excess NaBH₄. Remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the corresponding α-hydroxy ester.

Reactivity Involving Both Carbonyl Groups

The 1,2-dicarbonyl moiety in Ethyl 2-naphthoylformate is a versatile precursor for the synthesis of various heterocyclic systems.

Synthesis of Quinoxalines

Condensation with o-phenylenediamines is a classic method for the synthesis of quinoxalines.[7][8]

Protocol 5: Quinoxaline Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve Ethyl 2-naphthoylformate (1.0 equivalent) and o-phenylenediamine (1.0 equivalent) in ethanol or acetic acid.

-

Reaction: Heat the mixture to reflux for 2-4 hours.

-

Product Isolation: Upon cooling, the quinoxaline product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent can be removed in vacuo and the residue purified by column chromatography.

Reactivity of the Ester Functionality

The ester group can undergo hydrolysis and decarboxylation under appropriate conditions.

Hydrolysis and Decarboxylation

Hydrolysis of the ester, followed by decarboxylation of the resulting β-ketoacid, is a common transformation.[9][10][11]

Protocol 6: Hydrolysis and Decarboxylation

-

Basic Hydrolysis (Saponification): Dissolve Ethyl 2-naphthoylformate in a mixture of ethanol and aqueous sodium hydroxide (2.0 equivalents). Heat the mixture to reflux for 2-3 hours.

-

Acidification and Decarboxylation: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid. The resulting β-ketoacid is often unstable and may decarboxylate upon acidification, especially with gentle heating, to yield 2-acetylnaphthalene.

-

Isolation: Extract the product with an organic solvent, wash with water, dry, and purify as needed.

Condensation Reactions Involving the α-Methylene Group (Hypothetical)

While Ethyl 2-naphthoylformate itself does not have an enolizable α-proton, its synthetic precursors or derivatives might. For instance, in a Claisen-type condensation, an enolate could be generated from a suitable partner to react with the ester carbonyl.

A more relevant transformation is the Knoevenagel condensation, where the ketone carbonyl of Ethyl 2-naphthoylformate reacts with an active methylene compound.[12][13]

Protocol 7: Knoevenagel Condensation

-

Reaction Setup: In a round-bottom flask, combine Ethyl 2-naphthoylformate (1.0 equivalent), an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 equivalents), and a catalytic amount of a weak base like piperidine or ammonium acetate in a suitable solvent such as ethanol or toluene.

-

Reaction: Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture, remove the solvent, and purify the product by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Key Reactions and Expected Products

| Reaction Type | Reagents | Expected Product |

| Grignard Addition | R-MgX, then H₃O⁺ | Ethyl 2-hydroxy-2-(naphthalen-2-yl)-alkanoate |

| Wittig Olefination | Ph₃P=CHR, THF | Ethyl 2-(naphthalen-2-yl)-alk-2-enoate |

| Ketone Reduction | NaBH₄, MeOH | Ethyl 2-hydroxy-2-(naphthalen-2-yl)acetate |

| Quinoxaline Synthesis | o-phenylenediamine | 2-(Naphthalen-2-yl)quinoxaline |

| Hydrolysis & Decarboxylation | 1. NaOH, H₂O/EtOH 2. HCl, Δ | 2-Acetylnaphthalene |

| Knoevenagel Condensation | CH₂(CN)₂, base | Ethyl 3-cyano-2-(naphthalen-2-yl)-acrylate |

Table 2: Predicted Spectroscopic Data for Ethyl 2-naphthoylformate

| Spectroscopy | Predicted Chemical Shifts / Frequencies |

| ¹H NMR (CDCl₃) | δ ~8.5 (s, 1H, Ar-H), 7.8-8.0 (m, 4H, Ar-H), 7.5-7.6 (m, 2H, Ar-H), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ ~185 (C=O, ketone), ~165 (C=O, ester), 125-135 (Ar-C), ~62 (-OCH₂), ~14 (-CH₃) |

| IR (KBr) | ~1730 cm⁻¹ (C=O, ester), ~1680 cm⁻¹ (C=O, ketone), ~1600, 1500 cm⁻¹ (C=C, aromatic) |

Note: These are predicted values based on analogous structures and may vary.[14][15][16]

Visualizations

Diagram 1: General Reactivity of Ethyl 2-naphthoylformate

Caption: Overview of the primary reaction pathways for Ethyl 2-naphthoylformate.

Diagram 2: Mechanism of Quinoxaline Formation

Sources

- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. > Carboxylic acids and their derivatives 1) Decarboxylation reaction - askIITians [askiitians.com]

- 11. Reactivity: Decarboxylation [employees.csbsju.edu]

- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 13. scielo.br [scielo.br]

- 14. application.wiley-vch.de [application.wiley-vch.de]

- 15. rsc.org [rsc.org]

- 16. organicchemistrydata.org [organicchemistrydata.org]

The Strategic Utility of Ethyl 2-Naphthoylformate: A Technical Guide for Advanced Synthesis and Drug Discovery

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 2-naphthoylformate, an α-keto ester bearing a naphthalene moiety, represents a highly versatile yet under-explored building block. Its unique combination of a reactive diketone-like functionality and the photophysically active, sterically influential naphthalene core opens avenues for the development of novel therapeutics, functional materials, and specialized organic compounds. This guide provides an in-depth exploration of the synthesis and potential research applications of Ethyl 2-naphthoylformate, offering both foundational knowledge and actionable protocols for researchers and drug development professionals. The inherent reactivity of the α-keto ester group allows for its elaboration into a variety of important heterocyclic systems, while the naphthalene unit imparts distinct properties that can be exploited in diverse scientific contexts.

Core Synthesis: Accessing the Ethyl 2-Naphthoylformate Building Block

The primary and most direct route to Ethyl 2-naphthoylformate is the Friedel-Crafts acylation of naphthalene. This classic electrophilic aromatic substitution provides a means to introduce the desired ethyl oxalyl group onto the naphthalene ring.

Underlying Principles of the Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds via the in situ generation of a highly electrophilic acylium ion from an acyl halide (in this case, ethyl oxalyl chloride) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich π-system of the naphthalene ring then attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation re-establishes aromaticity and yields the acylated naphthalene product.

A critical consideration in the Friedel-Crafts acylation of naphthalene is regioselectivity. Substitution can occur at either the C1 (α) or C2 (β) position. While α-substitution is often kinetically favored due to the more stable carbocation intermediate, the choice of solvent and reaction temperature can influence the product distribution. For the synthesis of Ethyl 2-naphthoylformate, achieving substitution at the 2-position is the desired outcome. The use of certain solvents, such as nitrobenzene or carbon disulfide, can favor the formation of the thermodynamically more stable β-substituted product, although this can sometimes come at the cost of lower overall yields.[1]

Experimental Protocol: Synthesis of Ethyl 2-Naphthoylformate

This protocol outlines a general procedure for the Friedel-Crafts acylation of naphthalene with ethyl oxalyl chloride. Optimization of solvent, temperature, and reaction time may be necessary to maximize the yield of the desired 2-substituted isomer.

Materials:

-

Naphthalene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or nitrobenzene

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add ethyl oxalyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel.

-

Allow the mixture to stir at 0 °C for 15-20 minutes to form the acylium ion complex.

-

In a separate flask, dissolve naphthalene (1.0 equivalent) in anhydrous dichloromethane.

-

Slowly add the naphthalene solution to the acylium ion complex suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 2-naphthoylformate.

Expected Outcome and Characterization: The product, Ethyl 2-(naphthalen-2-yl)-2-oxoacetate, is expected to be a solid. Characterization should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Applications in Heterocyclic Synthesis: Building Complexity from a Simple Core

The true synthetic power of Ethyl 2-naphthoylformate lies in its ability to serve as a precursor to a diverse array of heterocyclic compounds. The vicinal keto and ester functionalities provide a reactive handle for condensation reactions with various binucleophiles.

Synthesis of Naphthyl-Substituted Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties. The condensation of an α-dicarbonyl compound with an ortho-phenylenediamine is a fundamental and widely used method for their synthesis.

Reaction Principle: Ethyl 2-naphthoylformate can react with ortho-phenylenediamines in a one-pot cyclocondensation reaction. The reaction is typically acid-catalyzed and proceeds through the initial formation of a diimine intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the stable quinoxaline ring system.

Workflow for Quinoxaline Synthesis:

Caption: Workflow for the synthesis of 2-(naphthalen-2-yl)quinoxaline.

General Protocol for Quinoxaline Synthesis:

-

Dissolve Ethyl 2-naphthoylformate (1.0 equivalent) in ethanol or glacial acetic acid.

-

Add the desired ortho-phenylenediamine (1.0 equivalent) to the solution.

-

Add a catalytic amount of a protic acid (e.g., a few drops of concentrated HCl) if using ethanol as the solvent.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

If necessary, purify the product further by recrystallization from a suitable solvent like ethanol or ethyl acetate.

Synthesis of Naphthyl-Substituted Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prevalent scaffolds in many pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. The Knorr pyrazole synthesis and related methodologies allow for the construction of the pyrazole ring from 1,3-dicarbonyl compounds and hydrazines.

Reaction Principle: Ethyl 2-naphthoylformate, as a 1,2-dicarbonyl equivalent, can react with hydrazine or substituted hydrazines to form naphthyl-substituted pyrazoles. The reaction proceeds through a condensation-cyclization sequence. The regioselectivity of the reaction (i.e., the final position of substituents on the pyrazole ring) will depend on the specific hydrazine derivative used and the reaction conditions.

General Protocol for Pyrazole Synthesis:

-

Dissolve Ethyl 2-naphthoylformate (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux for 3-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the residue into ice-water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude pyrazole derivative by column chromatography or recrystallization.

Synthesis of Naphthyl-Substituted Hydantoins

Hydantoins (imidazolidine-2,4-diones) are another class of heterocycles with significant importance in medicinal chemistry, most notably as anticonvulsant agents (e.g., phenytoin). The Bucherer-Bergs reaction is a classic multicomponent reaction for the synthesis of 5,5-disubstituted hydantoins from ketones.

Reaction Principle: Ethyl 2-naphthoylformate, with its ketone functionality, can be utilized in a Bucherer-Bergs or a related reaction to produce 5-ethoxycarbonyl-5-(naphthalen-2-yl)hydantoin. This reaction involves the treatment of the keto-ester with an ammonium salt (like ammonium carbonate) and a cyanide source (such as potassium cyanide). The reaction proceeds through the formation of an aminonitrile intermediate, which then undergoes cyclization.[2][3][4][5]

Reaction Pathway for Hydantoin Synthesis:

Sources

- 1. askfilo.com [askfilo.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction [jsynthchem.com]

- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. srrjournals.com [srrjournals.com]

Discovery and history of Ethyl 2-naphthoyl formate

An In-depth Technical Guide to Ethyl 2-Naphthoate

A Note on Nomenclature: The compound requested, "Ethyl 2-naphthoyl formate," is not found in the scientific literature. It is likely a misnomer for the closely related and scientifically significant compound, Ethyl 2-naphthoate . This guide will focus on Ethyl 2-naphthoate, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-naphthoate (C₁₃H₁₂O₂) is an aromatic ester derived from 2-naphthoic acid and ethanol.[1] Its rigid, planar naphthalene core and the presence of a reactive ester group make it a valuable building block in organic synthesis. This guide delves into the historical context of its synthesis, detailed experimental protocols, physicochemical properties, and its applications in the development of novel chemical entities.

Historical Perspective and Discovery

The synthesis and study of naphthalene derivatives, including esters like Ethyl 2-naphthoate, gained prominence in the late 19th and early 20th centuries with the burgeoning coal tar industry, which provided a ready source of naphthalene. Early research focused on understanding the reactivity of the naphthalene ring and the functionalization of its different positions. The esterification of carboxylic acids, a fundamental reaction in organic chemistry, was well-established by this time, and its application to 2-naphthoic acid would have been a logical step in the exploration of naphthalene chemistry. While a singular "discovery" event for Ethyl 2-naphthoate is not prominently documented, its preparation falls under the classical methods of esterification developed during this era.

Synthesis and Mechanistic Insights

The primary method for synthesizing Ethyl 2-naphthoate is the Fischer esterification of 2-naphthoic acid with ethanol, catalyzed by a strong acid.

Fischer Esterification: A Classic Approach

This acid-catalyzed esterification is a reversible reaction. The mechanism involves the protonation of the carbonyl oxygen of 2-naphthoic acid, which increases the electrophilicity of the carbonyl carbon. Ethanol, acting as a nucleophile, then attacks this carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.

Experimental Protocol: Synthesis of Ethyl 2-naphthoate via Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-naphthoic acid (1 equivalent) and absolute ethanol (5-10 equivalents, serving as both reactant and solvent).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.

Alternative Synthetic Routes

Other methods for the preparation of Ethyl 2-naphthoate include the reaction of 2-naphthoyl chloride with ethanol in the presence of a base like pyridine, or the alkylation of the sodium salt of 2-naphthoic acid with ethyl iodide. These methods are often employed when the starting material is sensitive to strong acidic conditions.

Physicochemical Properties

Understanding the physical and chemical properties of Ethyl 2-naphthoate is crucial for its application in synthesis and material science.

| Property | Value |

| Molecular Formula | C₁₃H₁₂O₂[1] |

| Molecular Weight | 200.23 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 33-36 °C |

| Boiling Point | 308-309 °C |

| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and acetone. |

Note: The values presented are approximate and may vary depending on the source and purity.

Applications in Research and Drug Development

Ethyl 2-naphthoate serves as a versatile intermediate in the synthesis of a wide range of organic molecules.

Precursor to Pharmaceutical Intermediates

The naphthalene moiety is a common scaffold in medicinal chemistry. Ethyl 2-naphthoate can be readily converted into other functional groups, making it a valuable starting material for the synthesis of more complex molecules with potential biological activity. For instance, the ester can be reduced to the corresponding alcohol, (2-naphthyl)methanol, or reacted with Grignard reagents to introduce new carbon-carbon bonds.

Synthesis of Naphthalene-Based Materials

The rigid and aromatic nature of the naphthalene core makes it an attractive component for the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. Ethyl 2-naphthoate can be incorporated into larger molecular architectures to impart specific electronic or photophysical properties.

Logical and Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and subsequent functionalization of Ethyl 2-naphthoate.

Caption: Synthetic pathways originating from Ethyl 2-naphthoate.

Safety and Handling

Ethyl 2-naphthoate is an irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Ethyl 2-naphthoate, a stable and versatile aromatic ester, continues to be a relevant building block in organic synthesis. Its straightforward preparation and the reactivity of its ester group provide a gateway to a wide array of more complex naphthalene derivatives for applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its synthesis, properties, and applications, intended to support the work of researchers and professionals in the chemical sciences.

References

-

PrepChem. (n.d.). Synthesis of ethyl 8-methoxy-2-naphthylformate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-naphthoate. PubChem. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 2-(Naphthalen-2-yl)-2-oxoacetate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Situating Ethyl 2-(Naphthalen-2-yl)-2-oxoacetate in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research, the pursuit of novel molecular scaffolds that can serve as versatile precursors to complex bioactive molecules is of paramount importance. Among these, α-keto esters stand out due to their inherent reactivity and synthetic utility. This technical guide provides a comprehensive overview of a specific and promising member of this class: Ethyl 2-(naphthalen-2-yl)-2-oxoacetate.